molecular formula C8H9NO2 B085358 1-(4-(Hydroxyamino)phenyl)ethanone CAS No. 10517-47-2

1-(4-(Hydroxyamino)phenyl)ethanone

Cat. No. B085358
CAS RN: 10517-47-2
M. Wt: 151.16 g/mol
InChI Key: SKRBKYAOMVEMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Hydroxyamino)phenyl)ethanone, also known as HPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. HPE is a ketone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.

Mechanism Of Action

The mechanism of action of 1-(4-(Hydroxyamino)phenyl)ethanone is not fully understood, but it is believed to involve the inhibition of tyrosinase activity. This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation.

Biochemical And Physiological Effects

In addition to its potential use as a skin whitening agent, 1-(4-(Hydroxyamino)phenyl)ethanone has also been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related conditions. Additionally, 1-(4-(Hydroxyamino)phenyl)ethanone has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(4-(Hydroxyamino)phenyl)ethanone in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use. For example, 1-(4-(Hydroxyamino)phenyl)ethanone is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that specifically target its effects.

Future Directions

There are several potential future directions for research involving 1-(4-(Hydroxyamino)phenyl)ethanone. One area of interest is its potential use as a skin whitening agent, particularly in the development of treatments for hyperpigmentation disorders. Additionally, further investigation into its antioxidant, anti-inflammatory, and anti-cancer properties could lead to the development of new treatments for a range of conditions. Finally, more research is needed to fully understand the mechanism of action of 1-(4-(Hydroxyamino)phenyl)ethanone, which could help to inform the design of more targeted experiments.

Synthesis Methods

1-(4-(Hydroxyamino)phenyl)ethanone can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylacetic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then oxidized to form 1-(4-(Hydroxyamino)phenyl)ethanone.

Scientific Research Applications

1-(4-(Hydroxyamino)phenyl)ethanone has been studied for its potential use in a variety of scientific research applications. In particular, it has been investigated as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This makes 1-(4-(Hydroxyamino)phenyl)ethanone a promising candidate for the development of skin whitening agents.

properties

CAS RN

10517-47-2

Product Name

1-(4-(Hydroxyamino)phenyl)ethanone

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-[4-(hydroxyamino)phenyl]ethanone

InChI

InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5,9,11H,1H3

InChI Key

SKRBKYAOMVEMEN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NO

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NO

Other CAS RN

10517-47-2

synonyms

Ethanone, 1-[4-(hydroxyamino)phenyl]-

Origin of Product

United States

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